1-(6-Ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-(6-Ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile typically involves the reaction of 6-ethylpyrimidine-4-carbaldehyde with 4-phenylpiperidine-4-carbonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(6-Ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.
Uniqueness
1-(6-Ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile stands out due to its unique combination of a pyrimidine ring with a piperidine and carbonitrile group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H20N4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C18H20N4/c1-2-16-12-17(21-14-20-16)22-10-8-18(13-19,9-11-22)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11H2,1H3 |
InChI Key |
KQABIVUYKSQPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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